

Application Notes and Protocols for Anti-Angiogenesis Assays with Neamine

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Compound of Interest

Compound Name: **Neamine**

Cat. No.: **B104775**

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Introduction

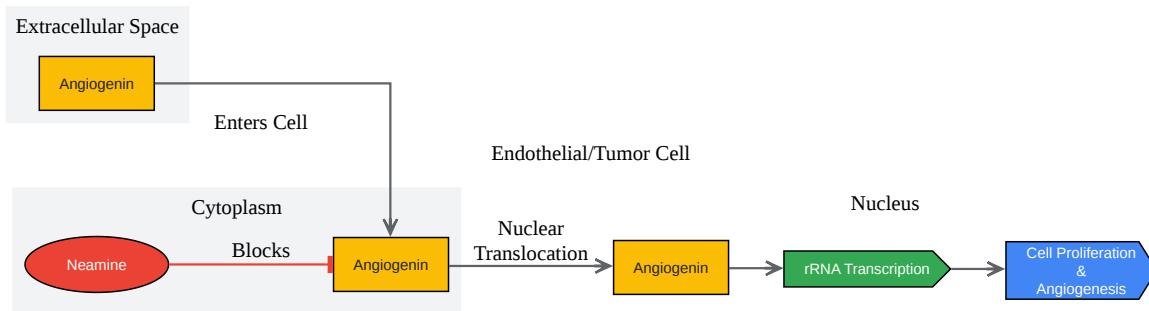
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis. The development of anti-angiogenic therapies is a key focus in cancer research. **Neamine**, a derivative of the aminoglycoside antibiotic neomycin, has emerged as a potent inhibitor of angiogenesis.^{[1][2]} Unlike its parent compound, **neamine** exhibits significantly lower nephrotoxicity and ototoxicity, making it a more favorable candidate for therapeutic development.^{[1][3]}

These application notes provide a comprehensive guide for researchers to evaluate the anti-angiogenic potential of **neamine** using standard in vitro and in vivo assays. The protocols detailed below are designed to be robust and reproducible, enabling the generation of high-quality data for preclinical drug development.

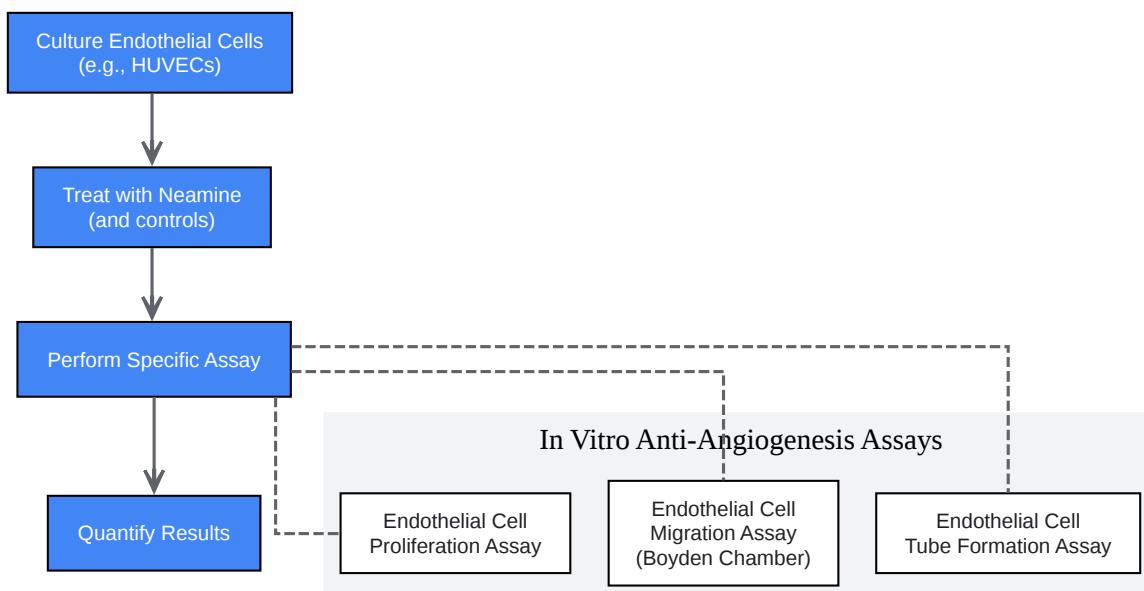
Mechanism of Action: Neamine and Angiogenin

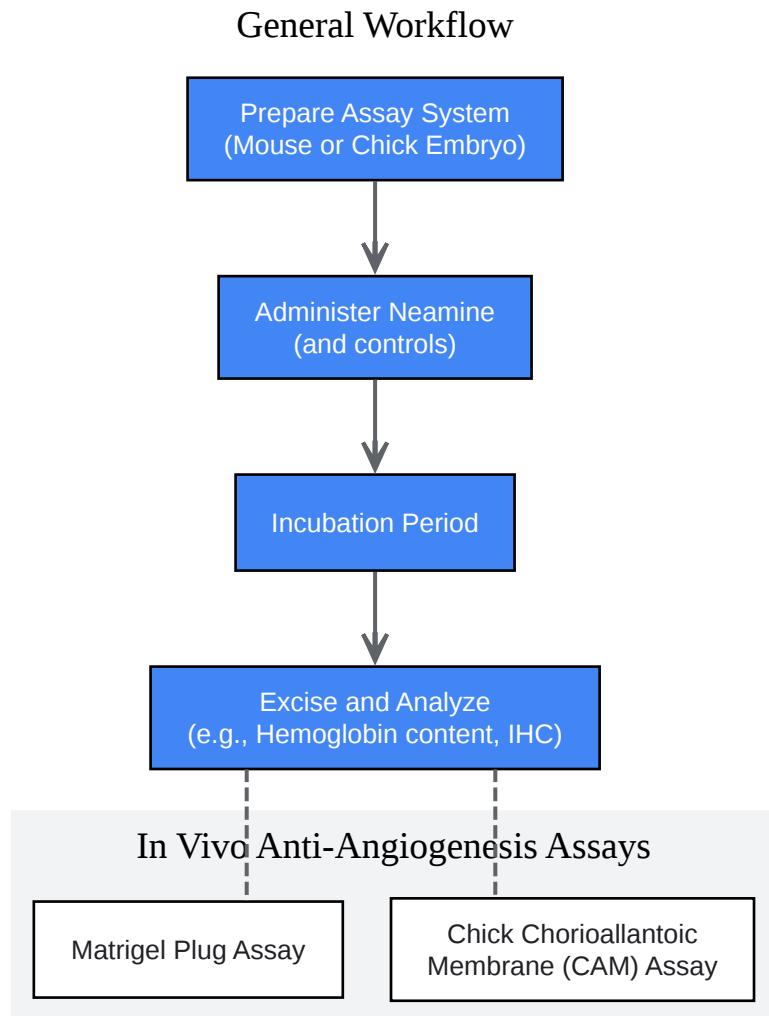
Neamine exerts its anti-angiogenic effects primarily by inhibiting the nuclear translocation of angiogenin (ANG), a potent angiogenic factor.^{[1][2][3][4][5]} Angiogenin, secreted by tumor cells, is crucial for both tumor angiogenesis and cancer cell proliferation.^{[1][4]} Once secreted, angiogenin binds to endothelial cells and is translocated to the nucleus where it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and new blood vessel formation.^{[1][3]} **Neamine** effectively blocks this nuclear translocation, thereby inhibiting

angiogenin-induced cell proliferation and angiogenesis.[1][2][3][5] This inhibitory action is specific, as structurally related aminoglycosides like paromomycin do not exhibit the same anti-angiogenic activity.[1]



General Workflow





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References

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- 5. Neamine is preferential as an anti-prostate cancer reagent by inhibiting cell proliferation and angiogenesis, with lower toxicity than cis-platinum - PMC [pmc.ncbi.nlm.nih.gov]
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